molecular formula C9H8N2OS B2466345 2-(1,3-Thiazol-2-yloxy)aniline CAS No. 98320-72-0

2-(1,3-Thiazol-2-yloxy)aniline

Cat. No.: B2466345
CAS No.: 98320-72-0
M. Wt: 192.24
InChI Key: JPDAKQMTWGAVEY-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-2-yloxy)aniline is an organic compound characterized by the presence of a thiazole ring attached to an aniline moiety through an oxygen atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-2-yloxy)aniline typically involves the reaction of 2-aminothiazole with a suitable phenol derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Thiazol-2-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or nitration using nitric acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

2-(1,3-Thiazol-2-yloxy)aniline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Comparison with Similar Compounds

    2-(1,3-Thiazol-2-yl)aniline: Lacks the oxygen atom linking the thiazole and aniline moieties.

    2-(1,3-Thiazol-2-yloxy)benzene: Similar structure but without the amino group.

    2-(1,3-Thiazol-2-yl)phenol: Contains a hydroxyl group instead of an amino group.

Uniqueness: 2-(1,3-Thiazol-2-yloxy)aniline is unique due to the presence of both an amino group and a thiazole ring linked through an oxygen atom

Properties

IUPAC Name

2-(1,3-thiazol-2-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-7-3-1-2-4-8(7)12-9-11-5-6-13-9/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDAKQMTWGAVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98320-72-0
Record name 2-(1,3-thiazol-2-yloxy)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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